2-(3-Methyl-benzyl)-piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11-5-4-6-12(9-11)10-13-7-2-3-8-14-13;/h4-6,9,13-14H,2-3,7-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKYFGVETWBKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588844 | |
| Record name | 2-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171524-49-4 | |
| Record name | 2-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-benzyl)-piperidine hydrochloride typically involves the reaction of 3-methyl-benzyl chloride with piperidine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of 3-methyl-benzyl chloride, a key intermediate, can be achieved through the side chain monochlorination of m-xylene in the presence of pyridine or pyridine derivatives at elevated temperatures . This method ensures a high yield of the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Research indicates that 2-(3-Methyl-benzyl)-piperidine hydrochloride may interact with neurotransmitter systems, making it a candidate for treating central nervous system disorders. Its structural characteristics allow it to bind effectively to various receptors, which is crucial for its pharmacological activity. The compound's ability to modulate neurotransmitter levels could position it as a potential therapeutic agent for conditions such as depression and anxiety .
Case Studies
A notable study explored the synthesis of piperidine derivatives and their anti-acetylcholinesterase activity. The results showed that certain structural modifications significantly enhanced the inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This highlights the importance of piperidine derivatives, including this compound, in developing antidementia agents .
Pharmacological Applications
Receptor Binding Studies
The compound has been subjected to receptor binding assays to evaluate its affinity for various targets. These studies suggest that this compound may exhibit significant interactions with dopamine and serotonin receptors, indicating potential applications in treating psychiatric disorders .
Biological Activity
In vitro studies have demonstrated the compound's ability to influence neurotransmitter release and uptake, which can be beneficial in understanding its role in cognitive enhancement and mood stabilization. The presence of the methyl-benzyl group is believed to enhance its lipophilicity, facilitating better penetration across the blood-brain barrier .
Industrial Applications
Synthesis of Specialty Chemicals
Beyond its medicinal applications, this compound is also utilized in synthesizing specialty chemicals and intermediates for industrial processes. Its unique chemical properties make it suitable for producing compounds used in various chemical reactions, including those in agrochemicals and materials science .
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential treatment for CNS disorders; receptor interactions |
| Pharmacological Studies | Anti-acetylcholinesterase activity; receptor binding studies |
| Industrial Use | Synthesis of specialty chemicals; intermediates in chemical processes |
Research Directions
Future research on this compound should focus on:
- In Vivo Studies: Conducting animal studies to assess the therapeutic efficacy and safety profile.
- Mechanistic Studies: Investigating the specific mechanisms through which this compound exerts its biological effects.
- Formulation Development: Exploring various formulations to optimize bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-(3-Methyl-benzyl)-piperidine hydrochloride with structurally related piperidine derivatives, focusing on substituent variations, physicochemical properties, and inferred biological implications:
Key Observations:
Piperidine substitution position: 2-substituted derivatives (e.g., 2-(3-Methyl-benzyl)) are structurally distinct from 1-benzyl analogs like donepezil, which exhibit higher acetylcholinesterase affinity due to the 4-indanone group .
Biological Activity :
- Compounds with bis-phenethyl groups (e.g., GZ-253B) target VMAT2, whereas simpler benzyl-piperidines lack this activity, highlighting the importance of extended substituents for specific targets .
- Electron-withdrawing groups (e.g., methoxy in donepezil) enhance acetylcholinesterase binding, whereas methyl groups may prioritize pharmacokinetic properties over potency .
Physicochemical Properties :
- Molecular weight and lipophilicity increase with bulkier substituents (e.g., donepezil vs. 2-(3-Methyl-benzyl)-piperidine HCl), influencing blood-brain barrier penetration .
Research Findings and Implications
- Structural Flexibility vs. Rigidity: Rigid analogs like donepezil achieve high target affinity (IC₅₀ in nM range), while flexible benzyl-piperidines (e.g., 2-(3-Methyl-benzyl)-piperidine HCl) may serve as scaffolds for novel CNS agents with optimized pharmacokinetics .
- Substituent Electronics : Methyl groups (electron-donating) vs. methoxy/fluoro (electron-withdrawing) groups modulate receptor interactions. For example, fluorinated analogs (e.g., GZ-274B) show enhanced VMAT2 inhibition compared to methylated derivatives .
Biological Activity
2-(3-Methyl-benzyl)-piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse scientific literature.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-methyl-benzyl group. Its molecular formula is , with a molecular weight of approximately 227.74 g/mol. The presence of the piperidine moiety contributes to its interaction with various biological targets, while the benzyl group enhances lipophilicity and receptor binding capabilities.
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures often function as antagonists or agonists at various receptors, including:
- Dopamine Receptors : Potential modulation of dopaminergic pathways, which may influence mood and behavior.
- Serotonin Receptors : Interaction may affect serotonin levels, impacting anxiety and depression.
- Histamine Receptors : Antagonism at histamine H3 receptors has been noted, which may contribute to analgesic effects.
Biological Activity Data
A summary of key biological activities observed in studies involving this compound is presented in the following table:
Case Studies
- Anticonvulsant Activity : In a study evaluating the anticonvulsant properties of piperidine derivatives, this compound demonstrated significant efficacy in the maximal electroshock seizure (MES) test. The compound's structure was optimized to enhance activity while minimizing neurotoxicity, indicating a favorable therapeutic index for potential anti-seizure medications .
- Antinociceptive Effects : A recent investigation into piperidine derivatives revealed that compounds structurally related to this compound exhibited notable antinociceptive effects in animal models. The mechanism was linked to the modulation of pain pathways through receptor interactions .
- Antimicrobial Activity : The compound was evaluated for its antimicrobial properties against various strains of bacteria. Results indicated moderate inhibitory effects, particularly against Gram-positive bacteria, suggesting potential applications in treating infections .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the piperidine ring and the benzyl substituent significantly influence biological activity. Key findings include:
- Substituents on the Benzyl Group : Introduction of electron-donating or electron-withdrawing groups can enhance receptor affinity and selectivity.
- Piperidine Ring Modifications : Alterations at the nitrogen or carbon positions can lead to varying degrees of activity; for instance, substituting methyl groups can improve lipophilicity and binding interactions.
Q & A
Basic: What critical safety precautions are required when handling 2-(3-Methyl-benzyl)-piperidine hydrochloride in laboratory settings?
Answer:
- Ventilation : Use fume hoods to minimize inhalation exposure, as piperidine derivatives can release hazardous vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is advised for aerosolized particles .
- Storage : Store at 2–8°C in a dry, well-ventilated area, away from incompatible materials like strong oxidizers .
- Emergency Protocols : For spills, avoid dust generation; collect material in sealed containers and dispose of per hazardous waste regulations .
Basic: What synthetic routes are commonly employed for preparing this compound?
Answer:
- Reductive Amination : React 3-methylbenzylamine with piperidine derivatives under hydrogen gas (H₂) using palladium on carbon (Pd/C) as a catalyst .
- Substitution Reactions : Introduce functional groups via halogenation (e.g., Br₂ or Cl₂) or ethoxylation, optimizing solvent polarity (e.g., methanol or dichloromethane) .
- Purification : Column chromatography or recrystallization in ethanol is recommended to achieve >98% purity .
Basic: Which analytical techniques confirm the purity and structure of this compound?
Answer:
- Chromatography : HPLC with UV detection (λ = 206–254 nm) to assess purity .
- Spectroscopy :
- Melting Point Analysis : Compare observed values (e.g., 175–177°C) to literature standards .
Advanced: How can researchers address contradictory toxicity data for piperidine derivatives in preclinical studies?
Answer:
- Dose-Response Studies : Conduct in vitro assays (e.g., MTT or Ames tests) to establish LD₅₀ and NOAEL values, accounting for species-specific metabolic differences .
- Mechanistic Validation : Use enzyme inhibition assays (e.g., acetylcholinesterase activity) to correlate toxicity with biological targets .
- Data Harmonization : Cross-reference results with databases like NITE or PubChem, noting discrepancies in test conditions (e.g., solvent used) .
Advanced: What strategies optimize reaction yield in the ethoxylation step during synthesis?
Answer:
- Catalyst Optimization : Use Pd/C (5–10% loading) under H₂ pressure (1–3 atm) to enhance hydrogenation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while ethanol reduces side reactions .
- Temperature Control : Maintain 40–60°C to balance reaction rate and byproduct formation .
- Workup : Neutralize acidic byproducts with NaHCO₃ and extract with ethyl acetate to isolate the product .
Advanced: How does the substitution pattern on the benzyl group influence biological activity?
Answer:
- Steric Effects : Bulky substituents (e.g., 3-methyl) enhance binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase) .
- Electron-Donating Groups : Methoxy or methyl groups increase electron density, improving receptor affinity (e.g., IC₅₀ < 1 µM in enzyme inhibition) .
- SAR Studies : Compare derivatives using molecular docking or QSAR models to predict activity .
Advanced: What methodological considerations are essential for stability studies under varying pH conditions?
Answer:
- Buffer Systems : Test stability in phosphate (pH 2–8) and carbonate (pH 9–12) buffers at 25°C and 40°C .
- Degradation Analysis : Use HPLC to monitor hydrolysis products (e.g., free piperidine or benzyl alcohol) over 7–14 days .
- Light Sensitivity : Store samples in amber vials to prevent photodegradation .
- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under accelerated conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
